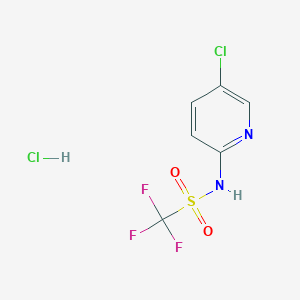

N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride is a chemical compound that is part of the sulfonamide family. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry. The presence of a pyridine ring and a trifluoromethanesulfonamide moiety suggests that this compound could be of interest in the development of pharmaceuticals or as a reagent in chemical synthesis.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been explored in several studies. For instance, the oxidative addition of trifluoromethanesulfonamide to cycloalkadienes has been demonstrated, where the addition is regio- and stereoselective, leading to various N-sulfonated products . Although the exact synthesis of N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite complex, as seen in the study of a 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, where the dihedral angle between the pyridine rings was found to be significant, and the molecules were linked through hydrogen bonds forming zigzag chains . This suggests that the molecular structure of N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride could also exhibit interesting conformational features and hydrogen bonding patterns.

Chemical Reactions Analysis

Sulfonamides, including those with pyridine moieties, can participate in various chemical reactions. For example, N-(pyridin-2-yl) arylsulfonamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1, and strategies to eliminate reactive metabolites in these compounds have been explored . This indicates that N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride could also be reactive and may form metabolites that need to be considered in its applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethanesulfonamide derivatives have been studied, such as in the case of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, where its self-association in solution and the topology of hydrogen bonds were analyzed . These properties are crucial for understanding the behavior of the compound in different environments and could be relevant for N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride as well.

Applications De Recherche Scientifique

1. Oxidative Addition to Cycloalkadienes

N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride demonstrates significant reactivity in oxidative addition reactions. For instance, it adds regio- and stereoselectively to cyclopentadiene and 1,3-cyclohexadiene, forming unique compounds such as 1,1,1-trifluoro-N-(5-iodocyclopent-2-en-1-yl)methanesulfonamide. These reactions have been characterized using techniques like X-ray, NMR, and MS, highlighting the compound's utility in organic synthesis (Moskalik, Shainyan, Astakhova, & Schilde, 2013).

2. Use in Catalytic Cycles

The compound is also pivotal in catalytic cycles. For example, trifluoromethanesulfonic (triflic) acid, derived from it, serves as an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides, facilitating the efficient formation of polycyclic systems. This showcases its potential in synthetic chemistry for constructing complex molecular architectures (Haskins & Knight, 2002).

3. Role in Self-Association Studies

Research on N-(2-phenylethyl) trifluoromethanesulfonamide, a derivative, reveals its intriguing behavior in inert solvents like CCl4. It forms a mixture of monomer and chain associates, demonstrating the compound's potential in studying molecular interactions and self-association phenomena (Sterkhova, Moskalik, & Shainyan, 2013).

4. Applications in Transfer Hydrogenation

Derivatives of N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride, such as N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamides, are synthesized and used in transfer hydrogenation of ketones. This illustrates the compound's role in developing new catalytic methodologies (Ruff, Kirby, Chan, & O'Connor, 2016).

5. Potential in Organic Synthesis

The compound has shown promising potential in organic synthesis, particularly in reactions involving cycloalkadienes and indoles. These reactions produce various sulfonamides, demonstrating the compound's versatility in creating diverse chemical structures (Kondrashov et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

N-(5-chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O2S.ClH/c7-4-1-2-5(11-3-4)12-15(13,14)6(8,9)10;/h1-3H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLYEDCKHFBHPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NS(=O)(=O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Chloropyridin-2-yl)-1,1,1-trifluoromethanesulfonamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2508568.png)

![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2508572.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)

![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)

![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)

![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)

![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)